
Nargenicin
Vue d'ensemble
Description
La nargenicine est un antibiotique macrolide à 28 atomes de carbone avec un noyau tricyclique fusionné et un pont éther unique. Elle a été isolée pour la première fois de la bactérie Nocardia argentinensis. Ce composé est connu pour son activité antibactérienne puissante, en particulier contre les bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La nargenicine est principalement produite par biosynthèse par des espèces de Nocardia. La voie de biosynthèse implique l'assemblage d'une chaîne de polykétide à partir de précurseurs acétate et propionate, suivi de la fermeture de l'anneau pour former le grand cycle lactonique et d'une réaction de Diels-Alder pour créer les cycles cyclohexane/cyclohexène fusionnés .
Méthodes de production industrielle : La production industrielle de nargenicine implique des procédés de fermentation utilisant des souches génétiquement modifiées de Nocardia. Des améliorations de la production ont été réalisées grâce à des techniques de biologie synthétique et d'ingénierie métabolique, telles que l'optimisation de la disponibilité des précurseurs et l'utilisation de vecteurs multi-monocistroniques pour l'expression génique .
Analyse Des Réactions Chimiques
Inhibition of DNA Polymerase
-
Nargenicin inhibits DNA polymerase activity in Mycobacterium tuberculosis ( Mtb) DnaE1, although at higher concentrations than S. aureus DnaE .
-
Cryo-electron microscopy reveals that this compound binds to Mtb DnaE1 in complex with a DNA substrate .
-
This compound is positioned between the terminal base pair and the polymerase, occupying the space of the incoming nucleotide and templating base .
-
The binding of this compound disrupts replisome function, triggering a physiological response in Mtb .
Anti-inflammatory and Antioxidant Effects
-
This compound A1 demonstrates anti-inflammatory and antioxidant effects by downregulating the NF-κB signaling pathway .
-
It inhibits the release of pro-inflammatory mediators, such as nitric oxide and prostaglandin E2, and reduces the expression of pro-inflammatory cytokines .
-
This compound A1 also suppresses the generation of reactive oxygen species .
This compound Analogues and Derivatives
-
Metabolic profiling has led to the isolation of acetylated derivatives such as 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin .
-
Various novel analogues, including 23-demethyl 8,13-deoxy-nodusmicin and 8,13-deoxythis compound, have been characterized .
-
One analogue, 23-demethyl 8,13-deoxythis compound, exhibits antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy .
-
Nocardia sp. CS682DR produces tetrahydroxynaphthalene (THN) derivatives .
Table 1: Examples of THN Derivatives Produced by Nocardia sp. CS682DR
Compound | Name | Structure | Elemental formula | $$M + H]+ theoretical | $$M + H]+ observed | Peak in UPLC | tR (min) |
---|---|---|---|---|---|---|---|
IBR-1 | 3,6,8-trimethoxy naphthalen-1-ol | C13H14O4 | 235.0965 | 235.0961 | 4 | 5.37 | |
IBR-2 | 1-(α-l-6-deoxy-mannopyranosyloxy)-3,6,8-trimethoxy naphthalene | C19H24O8 | 381.1544 | 381.1543 | 2 | 4.46 | |
IBR-3 | 1-(α-l-(2-O-methyl)-6-deoxymanno- pyranosyloxy)-3,6,8-trimethoxy naphthalene | C20H26O8 | 395.1700 | 395.1705 | 3 | 4.81 |
Applications De Recherche Scientifique
Antimicrobial Activity
Mechanism of Action
Nargenicin exhibits potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mechanism involves targeting the replicative DNA polymerase DnaE1 in Mycobacterium tuberculosis, leading to DNA damage and inhibition of bacterial growth . The minimum inhibitory concentration (MIC) for M. tuberculosis was determined to be 12.5 μM, demonstrating its efficacy against both drug-sensitive and resistant strains .
Case Study: Antitubercular Activity
A study highlighted that this compound effectively inhibited the growth of M. tuberculosis by blocking DNA replication. Time-kill assays showed that this compound was bactericidal, with a notable increase in cell lysis over time . This suggests potential for developing this compound as a treatment for tuberculosis, especially in cases resistant to conventional therapies.
Anti-Inflammatory Properties
Research Findings
this compound A1 has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in macrophage models. It significantly inhibits the release of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating the NF-κB signaling pathway . This action also involves reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins.
Case Study: Neuroinflammation
In experiments involving microglial cells, this compound A1 demonstrated protective effects against inflammatory responses associated with neurodegenerative diseases. It effectively reduced oxidative stress and inflammatory markers in cellular models, suggesting its potential application in treating conditions like Alzheimer's disease .
Anticancer Potential
Mechanism of Action
this compound has shown promise in promoting differentiation and inhibiting proliferation in leukemia cells. Research indicates that it may induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .
Case Study: Leukemia Treatment
In vitro studies revealed that this compound A1 could enhance differentiation in leukemia cell lines while concurrently inhibiting their proliferation. This dual action positions this compound as a candidate for further investigation in cancer therapeutics .
Angiogenesis Inhibition
Research Findings
A novel analog of this compound A1 was found to inhibit angiogenesis by affecting key processes such as cell proliferation and capillary tube formation in vitro . This property is significant for developing treatments aimed at conditions where abnormal blood vessel growth is a concern, such as cancer and diabetic retinopathy.
Biosynthesis and Structural Insights
Recent studies have elucidated the biosynthetic pathways of this compound, identifying key enzymes responsible for its production. Understanding these pathways opens avenues for bioengineering efforts aimed at enhancing yield or modifying the compound for improved efficacy or reduced toxicity .
Data Summary
Mécanisme D'action
Nargenicin exerts its antibacterial effects by targeting the bacterial DNA polymerase enzyme, DnaE. This inhibition disrupts DNA replication, leading to the death of bacterial cells. The compound’s unique structure allows it to bind specifically to DnaE, making it effective against a range of gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Nocardicins: Another group of antibiotics produced by species, known for their beta-lactam structure.
Nocobactin: A siderophore produced by species, involved in iron acquisition.
Nocardithiocin: An antibiotic with a thiopeptide structure, also produced by Nocardia.
Uniqueness of Nargenicin: this compound’s unique ether bridge and fused tricyclic core distinguish it from other macrolides. Its specific mechanism of action targeting DnaE and its effectiveness against methicillin-resistant Staphylococcus aureus highlight its potential as a valuable antibiotic .
Activité Biologique
Nargenicin, specifically this compound A1, is a macrolide antibiotic derived from the actinobacterium Nocardia argentinensis. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation and bacterial infections. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anti-inflammatory properties, antibacterial effects, and mechanisms of action.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of this compound A1. In vitro experiments demonstrated that this compound A1 significantly inhibits lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages. Key findings include:
- Inhibition of Pro-inflammatory Mediators : this compound A1 treatment resulted in a marked reduction in the release of nitric oxide (NO) and prostaglandin E2 (PGE2), along with decreased expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Cytokine Suppression : The compound effectively downregulated pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby mitigating their extracellular secretion .
- Oxidative Stress Reduction : this compound A1 also suppressed the generation of reactive oxygen species (ROS) induced by LPS, indicating its antioxidant potential .
These findings suggest that this compound A1 operates through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses.
Antibacterial Activity
This compound exhibits potent antibacterial effects, particularly against Mycobacterium tuberculosis (Mtb). The following points summarize its antibacterial mechanisms:
- Targeting DNA Replication : this compound acts as a DNA replication inhibitor by binding to the replicative DNA polymerase DnaE1 in Mtb. This binding obstructs DNA synthesis, leading to significant reductions in [3H]-uracil incorporation—over 60% at lower concentrations and more than 95% at higher concentrations .
- Bactericidal Effects : Time-kill studies indicate that this compound exhibits a time-dependent bactericidal effect on Mtb, with evidence of cell lysis observed through GFP release assays .
- Minimal Cytotoxicity : The selectivity index for this compound shows limited cytotoxicity against human liver cells (HepG2), suggesting it may be safe for therapeutic use .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
- Tacrolimus-Induced Cytotoxicity : In studies involving hirame natural embryonic cells (HINAE), this compound A1 was shown to prevent tacrolimus-induced apoptosis and DNA damage by mitigating ROS accumulation. This protective effect underscores its potential as an immunomodulatory agent in aquaculture .
- Zebrafish Model : In vivo studies using zebrafish larvae demonstrated that this compound A1 could protect against LPS-induced oxidative stress and inflammation, further validating its therapeutic potential .
Propriétés
IUPAC Name |
[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSSARNQQYBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Nargenicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nargenicin | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.